5-Bromo-2-hydrazinyl-4-(trifluoromethyl)pyridine
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Overview
Description
5-Bromo-2-hydrazinyl-4-(trifluoromethyl)pyridine: is an organic compound belonging to the pyridine family It is characterized by the presence of a bromine atom, a hydrazinyl group, and a trifluoromethyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-hydrazinyl-4-(trifluoromethyl)pyridine typically involves the following steps:
Starting Material: The synthesis begins with 5-Bromo-2-(trifluoromethyl)pyridine.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-hydrazinyl-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydrazinyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with various reagents to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Oxidation Products: Oxidation of the hydrazinyl group can lead to the formation of azo compounds.
Reduction Products: Reduction can yield amines or other reduced derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: 5-Bromo-2-hydrazinyl-4-(trifluoromethyl)pyridine serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Mechanism of Action
The mechanism of action of 5-Bromo-2-hydrazinyl-4-(trifluoromethyl)pyridine is primarily determined by its interaction with molecular targets. The hydrazinyl group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins .
Comparison with Similar Compounds
- 5-Bromo-2-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Iodo-5-trifluoromethyl-pyridine
Comparison:
- Unique Features: The presence of the hydrazinyl group in 5-Bromo-2-hydrazinyl-4-(trifluoromethyl)pyridine distinguishes it from other similar compounds. This group imparts unique reactivity and potential biological activity.
- Applications: While other similar compounds are primarily used as intermediates in organic synthesis, the hydrazinyl derivative has broader applications in drug development and agrochemicals .
Properties
Molecular Formula |
C6H5BrF3N3 |
---|---|
Molecular Weight |
256.02 g/mol |
IUPAC Name |
[5-bromo-4-(trifluoromethyl)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C6H5BrF3N3/c7-4-2-12-5(13-11)1-3(4)6(8,9)10/h1-2H,11H2,(H,12,13) |
InChI Key |
AYSPNVLPNAMZKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1NN)Br)C(F)(F)F |
Origin of Product |
United States |
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